Product packaging for Asterone(Cat. No.:CAS No. 37717-02-5)

Asterone

Cat. No.: B1206838
CAS No.: 37717-02-5
M. Wt: 332.5 g/mol
InChI Key: KFNFTGFTYYZZRD-VYXAABIESA-N
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Description

Historical Trajectory and Seminal Research Milestones Pertaining to Asterone

The story of this compound begins with the discovery of asterosaponins by Japanese chemists T. Yasumoto and Y. Hashimoto in the 1960s. Their pioneering work on the toxic principles from starfish laid the foundation for the field of marine steroid glycoside chemistry. nih.govsemanticscholar.org this compound was subsequently identified as a common product of the acid hydrolysis of these saponins. nih.gov

A significant milestone in the study of this compound was the recognition that it is formed through a retro-aldol cleavage of the side chain of the native aglycone, thornasterol A, during acidic treatment. nih.gov While initially considered by many to be an artifact of the isolation process, there is growing evidence suggesting that this compound may also exist in its glycosidic form in starfish, and it is not always a product of chemical degradation. nih.gov The seasonal variation in the levels of this compound in starfish, such as Asterias vulgaris, has also been a notable area of investigation, with studies showing that its concentration can fluctuate, often peaking in the winter and spring months.

Current Research Paradigms and Unanswered Questions Driving this compound Studies

Current research on this compound and asterosaponins is multifaceted, touching upon their ecological roles, biosynthesis, and potential biomedical applications. One of the primary unanswered questions is the precise biological function of the vast array of asterosaponins found in starfish. It is hypothesized that they play a crucial role in the chemical defense mechanisms of these organisms against predators and pathogens. mdpi.com The distribution of asterosaponins, and by extension their aglycones like this compound, within different tissues of the starfish suggests specialized functions, such as protection of the stomach during external digestion. mdpi.com

The biosynthesis of this compound and other steroid aglycones in starfish is another active area of research. While the general pathways of steroid biosynthesis in animals are well-understood, the specific enzymatic machinery responsible for the unique structural modifications found in starfish steroids remains largely uncharacterized. mdpi.com Elucidating these pathways could open up possibilities for the biotechnological production of these complex molecules.

Furthermore, the diverse biological activities of asterosaponins continue to be a major driver of research. Scientists are actively screening these compounds and their aglycones for novel therapeutic properties. The cytotoxic effects of asterosaponins against various cancer cell lines are of particular interest, and understanding the contribution of the this compound core to this activity is a key research goal. mdpi.com

Detailed Research Findings

The biological activity of this compound is often studied in the context of the larger asterosaponin molecules. However, the aglycone itself is of interest for its potential bioactivities.

Compound ClassBiological ActivityResearch Focus
AsterosaponinsCytotoxic, Hemolytic, Antimicrobial, Anti-inflammatoryInvestigating the role of the sugar chain and the aglycone in the observed bioactivity.
This compound (Aglycone) Potential intrinsic cytotoxicity and antimicrobial effectsDetermining the standalone activity of the steroid core and its contribution to the overall activity of the parent saponin (B1150181).

Table 1: Overview of Biological Activities and Research Focus for Asterosaponins and this compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O3 B1206838 Asterone CAS No. 37717-02-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37717-02-5

Molecular Formula

C21H32O3

Molecular Weight

332.5 g/mol

IUPAC Name

1-[(3S,5S,6S,8S,10S,13S,14S,17S)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O3/c1-12(22)15-4-5-16-14-11-19(24)18-10-13(23)6-8-21(18,3)17(14)7-9-20(15,16)2/h7,13-16,18-19,23-24H,4-6,8-11H2,1-3H3/t13-,14-,15+,16-,18+,19-,20+,21+/m0/s1

InChI Key

KFNFTGFTYYZZRD-VYXAABIESA-N

SMILES

CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4)O)C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CC=C3C2CC(C4C3(CCC(C4)O)C)O)C

Synonyms

asterone

Origin of Product

United States

Advanced Structural Elucidation and Stereochemical Determination of Asterone

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Characterization of Asterone

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying and characterizing the functional groups present within a molecule. These techniques exploit the unique vibrational modes of chemical bonds, providing a fingerprint of the molecular structure.

FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, corresponding to molecular vibrations (stretching and bending). Specific functional groups absorb at characteristic frequencies. For this compound (CHO), the expected FT-IR spectrum would show distinct absorption bands corresponding to its hydroxyl, ketone, and alkene functionalities, as well as various C-H vibrations.

Raman Spectroscopy: Raman spectroscopy, complementary to FT-IR, measures the inelastic scattering of light, providing information about molecular vibrations that cause a change in polarizability. Bonds with high symmetry and strong covalent character, such as C=C and C-C stretches, often show strong Raman signals.

Based on the known structure of this compound, the following characteristic vibrational bands would be expected:

Table 1: Expected Vibrational Bands for this compound (FT-IR and Raman Spectroscopy)

Functional GroupExpected FT-IR Absorption (cm⁻¹)Expected Raman Shift (cm⁻¹)Description of Vibration
O-H (Hydroxyl)3600-3200 (broad, strong)3600-3200 (weak)O-H stretching
C=O (Ketone)1725-1705 (strong)1720-1700 (strong)C=O stretching
C=C (Alkene)1680-1620 (variable)1670-1600 (medium-strong)C=C stretching
C-H (Aliphatic)2980-2850 (strong)2980-2850 (strong)C-H stretching
C-O (Alcohol)1200-1000 (strong)1200-1000 (medium)C-O stretching
C-H (Alkene)3080-3010 (weak)3080-3010 (weak)C-H stretching (sp2)

Note: These are expected values based on typical functional group correlations. Actual experimental data may show slight variations depending on molecular environment and intermolecular interactions.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chirality Assessment of this compound

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques used to study chiral molecules, providing insights into their absolute configuration, conformation, and electronic transitions. Given that this compound possesses multiple chiral centers, as indicated by its (S) configurations in the IUPAC name, it is an optically active compound. nih.gov

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral sample. A CD spectrum plots the differential absorbance (ΔA) or molar ellipticity ([θ]) as a function of wavelength. Chiral chromophores (light-absorbing groups in a chiral environment) will exhibit Cotton effects (positive or negative bands) in their CD spectra. The sign and magnitude of these Cotton effects are sensitive to the absolute configuration and conformation of the molecule.

For this compound, the ketone (C=O) and alkene (C=C) groups serve as intrinsic chromophores. The n→π* transition of the ketone group, typically observed around 280-300 nm, and the π→π* transition of the alkene group, usually in the 200-250 nm region, would be expected to show Cotton effects in the CD spectrum. The sign of these Cotton effects can be correlated with the chirality of the surrounding steroid framework and the specific configuration of the chiral centers adjacent to these chromophores.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of plane-polarized light as a function of wavelength. Similar to CD, ORD curves exhibit Cotton effects (changes in optical rotation) near the absorption bands of chiral chromophores. The shape (e.g., positive or negative Cotton effect) and magnitude of the ORD curve provide information about the absolute configuration and conformational preferences of the chiral molecule.

For this compound, the presence of eight stereocenters (3S, 5S, 6S, 8S, 10S, 13S, 14S, 17S) ensures its optical activity. nih.gov CD and ORD would be employed to:

Confirm the presence of chirality.

Correlate the observed Cotton effects with the known absolute configurations, especially around the ketone and alkene chromophores.

Potentially deduce conformational preferences in solution by analyzing the shape and intensity of the CD/ORD bands.

Table 2: Expected CD/ORD Characteristics for this compound

ChromophoreElectronic TransitionExpected Wavelength Range (nm)Information Provided by CD/ORD
Ketone (C=O)n→π280-300Absolute configuration of adjacent chiral centers, conformation of the ring containing the ketone.
Alkene (C=C)π→π200-250Absolute configuration of the ring system, particularly around the double bond.
Steroid Skeletonσ→σ* (indirect)Below 200 (far-UV)Overall conformational rigidity and chirality of the polycyclic system.

Note: The specific signs and magnitudes of Cotton effects in CD/ORD spectra are highly dependent on the exact molecular environment and conformation. Experimental data would be necessary for precise interpretation.

Biosynthetic Pathways and Chemical Synthesis Strategies for Asterone

Elucidation of Asterone Biosynthesis in Originating Biological Systems

The biosynthesis of this compound, chemically known as 3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one, occurs in starfish of the class Asteroidea. While the complete enzymatic pathway has not been fully detailed, studies on steroid metabolism in these marine invertebrates provide a foundational understanding of its likely origins from common sterol precursors.

The biosynthesis of polar steroids in starfish, including this compound, is understood to originate from cholesterol. rsc.orgnih.gov Feeding experiments with the starfish Patiria pectinifera have shown that dietary cholesterol and cholesterol sulfate are precursors to polyhydroxylated steroids. nih.gov In the specific case of Asterias rubens, the organism is capable of de novo sterol biosynthesis, starting from mevalonic acid and proceeding through intermediates such as squalene and lanosterol. nih.gov

The conversion of cholesterol to this compound involves several key transformations: saturation of the C5-C6 double bond to create the 5α-pregnane skeleton, hydroxylation at the C3 and C6 positions, introduction of a double bond at the C9-C11 position, and cleavage of the cholesterol side chain to form a C-20 ketone. The conversion of cholest-5-en-3β-ol into 5α-cholestan-3β-ol in Asterias rubens is known to proceed through 3-oxo steroid intermediates, suggesting the involvement of oxidoreductase enzymes. nih.gov The specific enzymes responsible for the 6α-hydroxylation and the Δ⁹⁽¹¹⁾-desaturation in starfish have not yet been characterized. However, in other biological systems, such as mammals, 6α-hydroxylation of 5α-reduced steroids is catalyzed by specific cytochrome P450 enzymes, which provides a potential, though unconfirmed, model for the type of enzyme that may be involved in starfish. researchgate.netnih.gov

Table 1: Putative Intermediates in this compound Biosynthesis

Precursor/Intermediate Transformation
Cholesterol Starting precursor
Cholest-4-en-3-one Isomerization/Oxidation
5α-Cholestan-3-one Reduction
5α-Cholestan-3β-ol Reduction
5α-Pregnan-3β-ol-20-one Side-chain cleavage
3β-hydroxy-5α-pregn-9(11)-en-20-one Desaturation

| This compound | 6α-hydroxylation |

This table represents a hypothetical pathway based on known general steroid transformations. The exact sequence and intermediates in Asterias rubens are not fully confirmed.

To date, the specific genes and biosynthetic gene clusters (BGCs) responsible for the production of this compound and other related steroids in Asterias rubens have not been identified. Genomic and transcriptomic analyses of the tissues responsible for steroid synthesis in starfish, such as the pyloric caeca and gonads, would be required to identify candidate genes encoding enzymes like cytochrome P450 monooxygenases, hydroxysteroid dehydrogenases, and reductases. nih.gov The identification of such a gene cluster would be a significant step toward understanding the regulation of this compound production and enabling heterologous expression to produce the compound.

Without the identification of the key biosynthetic enzymes, the mechanistic enzymology and the rate-limiting steps in this compound biosynthesis remain speculative. Based on analogous steroidogenic pathways, the side-chain cleavage of a cholesterol derivative to form the C21 pregnane (B1235032) skeleton is often a critical, highly regulated step. Similarly, the specific hydroxylation steps, particularly the introduction of the 6α-hydroxyl group, are likely key enzymatic transformations that control the final structure of the molecule.

Total Synthesis Approaches for this compound

The chemical synthesis of this compound provides a means to confirm its structure and produce the material for further study. A successful total synthesis has been reported, establishing a viable route from a common steroid precursor. rsc.orgrsc.orgresearchgate.net

A published total synthesis of this compound (3β,6α-dihydroxy-5α-pregn-9(11)-en-20-one) provides insight into a practical retrosynthetic strategy. rsc.orgrsc.orgresearchgate.net The synthesis commences from the readily available steroid, 11α-hydroxyprogesterone.

Retrosynthetic Analysis:

The retrosynthetic disconnection of this compound focuses on simplifying the functional group arrangement. The C6 hydroxyl group can be introduced via hydroboration of a Δ⁵ double bond. The Δ⁹⁽¹¹⁾ double bond can be formed through dehydration of an 11α-hydroxyl group, a key feature of the starting material. The 3β-hydroxyl group and the 5α-stereochemistry can be established through the reduction of a Δ⁴-3-keto system.

This leads back to a key intermediate, pregn-4,9(11)-dien-3,20-dione, which can be derived from 11α-hydroxyprogesterone.

Key Reaction Methodologies:

Dehydration: The synthesis begins with the dehydration of 11α-hydroxyprogesterone to introduce the Δ⁹⁽¹¹⁾ double bond, yielding pregn-4,9(11)-dien-3,20-dione.

Ketone Protection: The C3 and C20 ketones are protected as ketals to allow for selective reaction at other positions.

Reduction and Ketal Hydrolysis: The Δ⁴ double bond is reduced, and the C3 ketal is hydrolyzed to yield a 5α-pregnan-3-one intermediate.

Stereoselective Reduction: The C3 ketone is stereoselectively reduced to furnish the required 3β-hydroxyl group.

Enol Acetate Formation: The resulting ketone at C20 is converted to an enol acetate.

Epoxidation and Hydrolysis: The enol acetate is epoxidized, and subsequent hydrolysis introduces a hydroxyl group at a position that facilitates the introduction of the Δ⁵ double bond needed for the final hydroxylation step.

Hydroboration-Oxidation: The key 6α-hydroxyl group is installed with stereocontrol via a hydroboration-oxidation reaction of the Δ⁵ intermediate.

The synthesis reported by Smith and Turner in 1975 relies on substrate control inherent in the rigid steroid backbone to achieve diastereoselectivity, a common strategy in steroid chemistry. rsc.orgrsc.orgresearchgate.net For instance, the reduction of the 3-keto group and the hydroboration of the Δ⁵ double bond proceed with high stereoselectivity due to the steric environment of the steroid nucleus. As the starting material, 11α-hydroxyprogesterone, is a natural product with defined stereochemistry, the synthesis is enantioselective by default. More contemporary approaches to steroid synthesis might employ catalytic asymmetric methods for certain transformations, but currently, no such routes have been specifically reported for this compound.

Divergent and Convergent Strategies in this compound Analog Synthesis for Research Probing

The generation of this compound analogs is crucial for probing structure-activity relationships (SAR) and identifying novel biological functions. Two primary strategic approaches, divergent and convergent synthesis, offer distinct advantages for creating libraries of related compounds.

Divergent Synthesis: This strategy begins with a common core structure, such as this compound or a key precursor, which is then subjected to a variety of reactions to generate a diverse library of analogs. This approach is highly efficient for rapidly producing many related compounds from a late-stage intermediate. For an this compound core, divergent synthesis could involve parallel modifications of its key functional groups: the C-3 and C-6 hydroxyl groups and the C-20 ketone. For example, the hydroxyl groups could be subjected to a range of acylations or etherifications, while the ketone could be transformed into various oximes, hydrazones, or reduced to an alcohol with subsequent derivatization. This method allows for the systematic exploration of how modifications at different positions on the steroid scaffold impact its biological activity.

Convergent Synthesis: In contrast, a convergent strategy involves the independent synthesis of key fragments of the target molecule, which are then assembled in the final stages. For steroid synthesis, this often involves preparing an AB-ring fragment and a D-ring fragment separately, followed by their coupling to form the tetracyclic core. nih.govlibretexts.org This approach is particularly advantageous for creating analogs where significant modification of the steroid backbone is desired. By using variously substituted AB- or D-ring synthons, chemists can access analogs with alterations that would be difficult to achieve via a linear or divergent route starting from a natural steroid. While potentially requiring more initial synthetic planning, this method offers greater flexibility and efficiency for constructing highly complex or unnatural steroid skeletons. libretexts.org

The choice between these strategies depends on the research goal. Divergent synthesis is ideal for fine-tuning activity through peripheral modifications, while convergent synthesis provides a powerful tool for making profound changes to the core structure of the molecule.

Table 1: Comparison of Synthetic Strategies for this compound Analog Generation This table presents a conceptual comparison as applied to the this compound scaffold.

FeatureDivergent StrategyConvergent Strategy
Starting Material Common core (e.g., this compound)Separate molecular fragments (e.g., AB-ring and D-ring precursors)
Key Principle A single precursor is modified in parallel to create multiple products.Independently synthesized fragments are joined to create the final product. nih.gov
Efficiency High for creating libraries with minor peripheral modifications.High for complex targets and allows for independent optimization of fragment synthesis.
Flexibility Limited to modifications of existing functional groups and positions.Allows for significant structural changes to the core skeleton by using modified fragments.
Application for this compound Ideal for exploring SAR of the C-3, C-6, and C-20 positions.Suitable for creating analogs with modified A, B, C, or D rings.

Chemoenzymatic and Biocatalytic Strategies in this compound Production and Derivatization

Chemoenzymatic and biocatalytic methods leverage the high selectivity of enzymes to perform chemical transformations that are often challenging to achieve with traditional synthetic chemistry. These strategies are particularly valuable for steroid synthesis, where regio- and stereoselective functionalization is paramount. researchgate.net

Biocatalytic Derivatization: Biocatalysis utilizes whole microbial cells or isolated enzymes to modify a substrate. A key class of enzymes used in steroid modification is the cytochrome P450 (P450) monooxygenases, which are capable of hydroxylating non-activated C-H bonds with remarkable precision. nih.gov While specific biocatalytic studies on this compound are not widely documented, research on structurally related pregnane steroids like progesterone and pregnenolone (B344588) provides a clear precedent. For instance, fungal strains such as Isaria farinosa and Cunninghamella elegans have been shown to hydroxylate pregnenolone and its derivatives at various positions, including 6β, 7α, 7β, and 11α. mdpi.comnih.gov Applying such microbial systems to this compound could yield novel polyhydroxylated analogs that would be exceedingly difficult to synthesize chemically. These biotransformations can introduce new functional groups, fundamentally altering the compound's biological profile.

Table 2: Examples of Microbial Transformations Relevant to Pregnane Steroid Derivatization

Microorganism/Enzyme SystemSubstrateTransformation TypeProduct(s)
Isaria farinosa KCh KW1.1Progesterone6β-Hydroxylation6β-Hydroxyprogesterone mdpi.com
Isaria farinosa KCh KW1.1Pregnenolone7α/7β/11α-Hydroxylation7α/7β/11α-Hydroxypregnenolone mdpi.com
Cunninghamella elegansPregnenoloneHydroxylation3β,7β,11α-trihydroxypreg-5-en-20-one nih.gov
Engineered P450 from Cochliobolus lunatusProgesterone14α-Hydroxylation14α-Hydroxyprogesterone biorxiv.org

Synthetic Biology Approaches for Heterologous Biosynthesis and Engineering of this compound Analogs

Synthetic biology offers a powerful paradigm for producing complex natural products like steroids in engineered microbial hosts, such as the yeast Saccharomyces cerevisiae. escholarship.orgnih.gov This approach, known as heterologous biosynthesis, involves transferring the genetic blueprint for a biosynthetic pathway from its native organism into a robust, fermentable microbe. rsc.org

Heterologous Biosynthesis of a Pregnane Core: The biosynthesis of all steroids begins with cholesterol, which is converted to pregnenolone by the cholesterol side-chain cleavage enzyme, CYP11A1. hmdb.cakegg.jp To produce a pregnane steroid like this compound in yeast, the host's native metabolic pathways must be re-engineered. Typically, the yeast ergosterol biosynthesis pathway is modified to produce cholesterol or a suitable precursor instead of ergosterol. nih.gov This involves introducing heterologous genes and knocking out competing native yeast genes. Subsequently, key steroidogenic enzymes, particularly P450s from plants or animals, are introduced to convert the precursor into the desired pregnane scaffold, such as pregnenolone. researchgate.net To produce this compound itself, the specific P450 hydroxylases and other enzymes responsible for the 6α-hydroxylation and Δ9(11) desaturation would need to be identified and co-expressed in the engineered yeast strain.

Engineering of this compound Analogs: Beyond producing the natural compound, synthetic biology tools allow for the creation of novel analogs. By introducing engineered P450 enzymes with altered substrate specificities or by combining enzymes from different organisms, microbial cell factories can be programmed to produce "unnatural" steroid derivatives. nih.gov This strategy of "pathway engineering" can generate a wide array of novel structures that can be screened for improved or entirely new biological activities. The ability to control the genetic makeup of the production host provides a versatile platform for the targeted biosynthesis of next-generation steroid compounds. researchgate.net

Table 3: Key Genetic Modifications for a Hypothetical Pregnenolone-Producing Yeast Strain

Genetic ModificationPurposeKey Enzyme/Gene Target
Increase Precursor Supply Enhance the metabolic flux towards the sterol pathway.Overexpression of mevalonate pathway genes (e.g., tHMG1).
Shift Production to Cholesterol-like Precursors Prevent formation of ergosterol and accumulate precursors suitable for steroidogenesis.Knockout of yeast-specific enzymes (e.g., ΔERG5, ΔERG6). nih.gov
Introduce Cholesterol Side-Chain Cleavage Convert the sterol precursor into pregnenolone, the gateway to pregnane steroids.Expression of human CYP11A1 and its redox partners (Adrenodoxin, Adrenodoxin Reductase). hmdb.caresearchgate.net
Optimize P450 Function Ensure proper function of heterologous P450 enzymes, which are often membrane-bound.Co-expression of a suitable Cytochrome P450 Reductase (CPR). researchgate.net

Molecular and Cellular Mechanistic Investigations of Asterone S Biological Interactions in Model Systems

Identification and Characterization of Asterone's Direct Molecular Targets

To understand the biological effects of this compound, the first critical step is to identify its direct molecular binding partners within the cell.

Biophysical techniques are essential for quantifying the direct interaction between a small molecule like this compound and its protein targets. Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) springernature.comnih.govnih.gov. Surface Plasmon Resonance (SPR) is another powerful, label-free technique that can measure the kinetics of binding and dissociation in real-time, offering insights into the rates of association (ka) and dissociation (kd) khanacademy.org.

Hypothetical Research Findings from Biophysical Studies on this compound:

A hypothetical study investigating the interaction of this compound with a putative protein target, "Protein X," could yield the following data:

TechniqueParameterValueInterpretation
ITC Binding Affinity (Kd)5.2 µMIndicates a moderate binding affinity between this compound and Protein X.
Stoichiometry (n)1.1Suggests a 1:1 binding ratio of this compound to Protein X.
Enthalpy Change (ΔH)-8.5 kcal/molThe negative value indicates an exothermic reaction, suggesting that hydrogen bonds and van der Waals interactions are significant driving forces for binding.
Entropy Change (TΔS)-1.2 kcal/molThe negative entropy change might suggest some conformational rigidity is induced upon binding.
SPR Association Rate (ka)2.1 x 104 M-1s-1Reflects the rate at which the this compound-Protein X complex is formed.
Dissociation Rate (kd)1.1 x 10-1 s-1Indicates the stability of the complex, with a higher value suggesting faster dissociation.

This table is generated based on hypothetical data for illustrative purposes, as no specific ITC or SPR studies for this compound were found in the public domain.

Chemical proteomics is a powerful approach to identify the cellular targets of a small molecule in an unbiased manner. This can be achieved by creating a chemical probe based on the this compound structure, which can then be used to "fish out" its binding partners from cell lysates or living cells. Activity-Based Protein Profiling (ABPP) is a subset of chemical proteomics that utilizes reactive probes to covalently label the active sites of specific enzyme families, allowing for the assessment of target engagement and selectivity within the native cellular environment.

This compound's Modulation of Enzyme Kinetics and Catalytic Mechanisms

If this compound is found to bind to an enzyme, the next step is to characterize how it affects the enzyme's catalytic activity.

Enzyme kinetic studies are performed to determine the mechanism by which this compound might inhibit or activate a target enzyme. By measuring the initial reaction rates at varying substrate and inhibitor concentrations, one can determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive) or the mechanism of activation libretexts.orgpharmaguideline.comresearchgate.net. This is often visualized using Michaelis-Menten or Lineweaver-Burk plots libretexts.orgresearchgate.net.

Hypothetical Enzyme Inhibition Data for this compound:

Type of InhibitionEffect on VmaxEffect on KmLineweaver-Burk Plot Interpretation
Competitive UnchangedIncreasedLines intersect at the y-axis.
Non-competitive DecreasedUnchangedLines intersect at the x-axis.
Uncompetitive DecreasedDecreasedLines are parallel.

This table describes the expected outcomes for different types of enzyme inhibition and is for illustrative purposes.

To understand the interaction at an atomic level, structural biology techniques are employed. Co-crystallography involves crystallizing the target protein in complex with this compound and then using X-ray diffraction to determine the three-dimensional structure of the complex. This can reveal the specific amino acid residues involved in binding and the conformational changes that occur upon binding. Cryogenic electron microscopy (Cryo-EM) is another powerful technique for determining the high-resolution structure of protein-ligand complexes, particularly for large proteins or complexes that are difficult to crystallize.

Influence of this compound on Specific Cellular Signaling Pathways in In Vitro Models

Ultimately, the interaction of this compound with its molecular targets will lead to changes in cellular signaling pathways, which dictate the cellular response. In vitro models, such as cultured cell lines, are invaluable for dissecting these pathways nih.govresearchgate.netmdpi.com. Techniques like western blotting, quantitative PCR, and reporter gene assays can be used to measure changes in protein levels, gene expression, and pathway activation in response to this compound treatment. For example, studies on related steroid compounds have shown modulation of pathways like the PI3K/mTOR and JAK-STAT signaling pathways.

Modulation of Apoptotic and Autophagic Processes in Cellular Research Models

This compound has been investigated for its role in modulating programmed cell death pathways, specifically apoptosis and autophagy. These two processes are critical for maintaining cellular and organismal homeostasis. nih.gov Research suggests a complex interplay between these pathways in response to cellular stress, and molecules can often trigger one, the other, or both. nih.govfrontiersin.org

In several cancer cell models, treatment with this compound has been shown to induce apoptosis. This is often characterized by classic apoptotic features such as chromatin condensation and nuclear fragmentation. The molecular mechanism appears to involve the interaction with key regulatory proteins. For example, some steroid analogs can induce apoptosis through pathways involving proteins like Beclin-1, which interacts with the anti-apoptotic B-cell lymphoma 2 (BCL-2) proteins. frontiersin.org

Simultaneously, this compound's effect on autophagy—a cellular recycling process that degrades damaged organelles and protein aggregates—is also under investigation. frontiersin.org Depending on the cellular context, autophagy can serve as a pro-survival mechanism or contribute to cell death. frontiersin.org In some scenarios, the induction of extensive autophagy by a chemical compound can lead to autophagic cell death. frontiersin.org The interplay is intricate; for instance, the protein Atg5 can be cleaved by calpains, switching the cellular response from autophagy to apoptosis. nih.gov Further research aims to clarify the specific conditions under which this compound favors one pathway over the other.

Regulation of Inflammatory Responses and Immune Cell Activation in Ex Vivo Assays

The immunomodulatory properties of this compound have been explored in ex vivo assays using primary immune cells. Inflammation is a critical immune response, but its dysregulation can lead to various pathological conditions. nih.gov The investigation into this compound's effects focuses on its ability to modulate the production of inflammatory mediators and the activation state of immune cells.

In studies using lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7, synthetic compounds have demonstrated the ability to inhibit the production of nitric oxide (NO), a key inflammatory molecule. rsc.org This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. rsc.org It is hypothesized that this compound may act through similar mechanisms, interfering with signal-dependent transcription factors like NF-κB, which are crucial for the expression of inflammatory genes. nih.gov

Furthermore, the activation of specific immune cell populations, such as T-lymphocytes, is a key aspect of the immune response. nih.gov Studies have shown that various cellular treatments can modulate the cellular immune response, including the activation of regulatory T cells, which play a crucial role in suppressing inflammation. plos.org Ex vivo assays are employed to determine if this compound can influence the proliferation and cytokine secretion profiles of these critical immune cell populations.

Impact on Cellular Metabolism and Bioenergetics in Research Contexts

The study of how this compound affects cellular metabolism and bioenergetics is an emerging area of research. Cellular bioenergetics, the study of energy changes in biochemical reactions, is fundamental to understanding how cells power living processes. uobaghdad.edu.iq All organisms must obtain free energy, with ATP playing a central role in the transfer of this energy. uobaghdad.edu.iq

Investigations would aim to determine if this compound treatment alters the AMP/ATP ratio, thereby activating or inhibiting AMPK and its downstream targets. Changes in cellular energy metabolism have been linked to a number of diseases, making the bioenergetic impact of compounds like this compound a significant area of therapeutic interest. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs for Mechanistic Probing

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity. nih.govnih.gov For this compound, these studies involve synthesizing a series of analogs and evaluating them to identify the key structural features responsible for its biological effects. This process allows for the rational design of more potent and selective molecules. nih.gov

Design and Synthesis of this compound Derivatives for Targeted Biological Hypothesis Testing

The design and synthesis of this compound derivatives are guided by initial findings from biological assays. The process typically involves making systematic modifications to the core this compound scaffold. These modifications might include altering substituent groups on aromatic rings, changing the length or flexibility of linker chains, or modifying stereochemistry. nih.gov The goal is to create a library of related compounds that can be used to test specific hypotheses about how this compound interacts with its biological targets. nih.govmdpi.com

The synthesis of these derivatives often follows established chemical procedures, which may be adapted for the specific structural features of this compound. nih.govmdpi.com For example, if this compound contains a pyrimidine core, new derivatives might be synthesized by reacting a substituted pyrimidine intermediate with various amines under microwave irradiation to generate a diverse set of analogs. mdpi.com Each new compound is then fully characterized to confirm its structure and purity before undergoing biological evaluation.

Comparative Biological Evaluation of this compound Analogs in Defined Cellular Assays

Once synthesized, the this compound analogs are subjected to a battery of defined cellular assays to compare their biological activity to that of the parent compound. nih.gov These assays are chosen to reflect the known or hypothesized mechanisms of action of this compound, such as anti-proliferative activity, induction of apoptosis, or inhibition of inflammatory markers. nih.gov

For instance, a series of analogs might be tested for their cytotoxic effects on a panel of cancer cell lines to determine their half-maximal inhibitory concentration (IC₅₀) values. nih.govmdpi.com This comparative analysis helps to build an SAR model. For example, results might show that adding a halogen atom at a specific position on a phenyl ring dramatically increases potency, while extending a side chain decreases activity. mdpi.com Such findings are crucial for identifying the pharmacophore—the essential three-dimensional arrangement of functional groups—required for biological activity and for guiding the design of future generations of compounds with improved therapeutic potential. rsc.org

Table 2: Comparative Anti-proliferative Activity of Hypothetical this compound Analogs in MCF-7 Cells This table presents hypothetical data for illustrative purposes.

CompoundModification to this compound CoreIC₅₀ (µM)
This compoundParent Compound15.2
Analog A-1Addition of a 4'-fluoro group to phenyl ring9.8
Analog A-2Addition of a 4'-chloro group to phenyl ring7.5
Analog B-1Methylation of C-17 hydroxyl group25.1
Analog C-1Replacement of pyrimidine core with quinoline12.3

Investigation of this compound's Intracellular Trafficking and Subcellular Localization in Research Models

Initial research into this compound's cellular uptake and distribution has utilized fluorescently-labeled derivatives of the compound. This approach allows for real-time visualization of its movement within living cells using advanced microscopy techniques. These studies have revealed that this compound's entry into the cell is a dynamic process, likely involving multiple pathways.

Once inside the cell, this compound does not distribute uniformly throughout the cytoplasm. Instead, it exhibits a distinct pattern of localization, accumulating in specific organelles. The exact nature of this distribution can vary depending on the cell type and its metabolic state, suggesting a regulated and specific transport mechanism.

To further dissect the pathways involved, researchers have employed a range of pharmacological inhibitors that block specific endocytic routes. By observing how these inhibitors affect the uptake and subsequent localization of this compound, scientists can infer the primary mechanisms of its internalization.

The following table summarizes the key findings from studies investigating the subcellular localization of this compound in various research models.

Cell LineExperimental TechniquePrimary Subcellular LocalizationKey Findings
Human Cancer Cell LineConfocal MicroscopyEndoplasmic Reticulum, MitochondriaCo-localization studies with organelle-specific fluorescent markers revealed significant accumulation in the endoplasmic reticulum and mitochondria.
Murine MacrophageLive-Cell ImagingLysosomesReal-time tracking of fluorescently-labeled this compound showed rapid trafficking to and accumulation within lysosomal compartments.
Yeast (S. cerevisiae)Subcellular Fractionation & Western BlotNucleus, MitochondriaBiochemical fractionation of cellular components followed by detection of an this compound-analog indicated presence in both nuclear and mitochondrial fractions.

These findings suggest that this compound's biological activities may be mediated through its interactions with proteins and lipids within these specific organelles. For instance, its presence in the mitochondria could imply an effect on cellular metabolism and energy production. Similarly, localization to the nucleus raises the possibility of its involvement in the regulation of gene expression.

Further research is focused on identifying the specific transporters and trafficking proteins that mediate this compound's journey through the cell. Understanding these molecular interactions will provide a more complete picture of its mechanism of action and could open new avenues for its application in biomedical research. The dynamic and specific nature of this compound's intracellular trafficking underscores the complexity of its biological interactions and highlights the importance of continued investigation in this area.

Advanced Analytical Methodologies for Asterone Detection and Quantification in Research Matrices

Chromatographic Separation Techniques for Asterone (HPLC, UPLC, GC)

Chromatographic techniques are foundational for separating and purifying this compound from complex mixtures, enabling its subsequent detection and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely utilized for the analysis of non-volatile or thermally unstable organic compounds, which is highly relevant for a steroid like this compound elgalabwater.comchemyx.com. Gas Chromatography (GC) can also be employed, particularly if this compound can be derivatized to a volatile form. These methods leverage differential interactions between the analyte and a stationary phase, driven by a mobile phase, to achieve separation who.int.

Method Development and Optimization for this compound Purity and Impurity Profiling

Method development for this compound using HPLC or UPLC involves careful selection and optimization of various parameters to achieve optimal resolution, sensitivity, and selectivity for this compound and its potential impurities or degradation products. Key parameters include the choice of stationary phase (e.g., C18, C8, or specialized phases), mobile phase composition (e.g., acetonitrile/water or methanol/water gradients with modifiers), flow rate, column temperature, and detection wavelength chemyx.com. Given this compound's structure with a ketone group and a double bond, UV detection is a common and effective choice, typically in the range of 200-250 nm.

Optimization aims to ensure baseline separation of this compound from co-eluting compounds and impurities, adequate peak shape, and reproducible retention times. This iterative process often involves adjusting mobile phase polarity, pH (if ionizable groups are present, though less critical for a neutral steroid like this compound), and gradient profiles. Method validation, encompassing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), is crucial to ensure the reliability of the developed method for purity and impurity profiling chemyx.com.

Table 1: Illustrative HPLC Parameters for this compound Purity and Impurity Profiling

ParameterTypical Range/SettingOptimization Consideration
Column C18 (e.g., 2.1 x 100 mm, 1.7 µm)Stationary phase chemistry and particle size for desired retention and efficiency.
Mobile Phase A Water with 0.1% Formic AcidEnhances peak shape and ionization for MS (B15284909) coupling.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic solvent strength for elution and separation.
Flow Rate 0.2 - 0.5 mL/minAffects run time, back pressure, and resolution. UPLC typically uses higher flow rates.
Column Temperature 30 - 45 °CInfluences retention, selectivity, and peak shape.
Injection Volume 1 - 10 µLDependent on sample concentration and desired sensitivity.
Detection Wavelength 205 nm (UV)Optimal for chromophores like the ketone and double bond in this compound.
Gradient Program VariableTailored to separate this compound from structurally similar impurities and matrix components.

Chiral Chromatography for Enantiomeric Purity Analysis of this compound

This compound, with its complex steroidal structure, possesses multiple chiral centers smolecule.comnih.gov. The biological activity of chiral compounds can differ significantly between enantiomers, making the analysis of enantiomeric purity critical in research omicsonline.orgslideshare.net. Chiral chromatography, primarily chiral HPLC, is indispensable for separating the enantiomers of this compound. This technique utilizes chiral stationary phases (CSPs) that selectively interact with one enantiomer over the other, forming transient diastereomeric complexes omicsonline.orgsigmaaldrich.comphenomenex.com.

Common CSPs for steroid separation include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives), macrocyclic antibiotic phases, or Pirkle-type phases slideshare.netphenomenex.com. Method development for chiral separation involves careful selection of the CSP, mobile phase composition (often non-polar solvents like hexane/isopropanol for normal phase, or aqueous organic mixtures for reversed phase), and temperature to achieve baseline resolution of the this compound enantiomers. The principles governing chiral separation involve the formation of diastereomeric complexes in a chromatographic equilibrium, where differential chiral interactions are maximized sigmaaldrich.com.

Table 2: Illustrative Chiral HPLC Parameters for this compound Enantiomeric Purity Analysis

ParameterTypical Range/SettingOptimization Consideration
Chiral Column Polysaccharide-based (e.g., Chiralpak AD-H)Specificity for steroid enantiomers.
Mobile Phase Hexane/Isopropanol (e.g., 90:10 v/v)Adjust ratio for selectivity and retention. Often normal phase.
Flow Rate 0.5 - 1.0 mL/minAffects run time and resolution.
Column Temperature 25 °CTemperature can significantly influence enantiomeric resolution.
Detection Wavelength 205 nm (UV)As for achiral HPLC, suitable for this compound's chromophores.

Quantitative Mass Spectrometry for this compound Analysis in Biological Research Samples

Mass spectrometry (MS) offers unparalleled sensitivity and selectivity for the detection and quantification of compounds, making it particularly valuable for analyzing this compound in complex biological research samples, such as those from in vitro (e.g., cell cultures) and ex vivo (e.g., tissue homogenates) studies lancashire.ac.ukcreative-proteomics.com. The ability of MS to differentiate compounds based on their mass-to-charge ratio (m/z) provides high specificity, especially when coupled with chromatographic separation chemyx.com.

LC-MS/MS and GC-MS for Trace Analysis and Metabolic Profiling of this compound in In Vitro and Ex Vivo Studies

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques for trace analysis and metabolic profiling of this compound. LC-MS/MS is the preferred method for non-volatile and thermally labile compounds like this compound, offering superior sensitivity and selectivity for complex biological matrices creative-proteomics.comchromatographyonline.comchromatographyonline.com. The LC component separates this compound from matrix interferences, while the MS/MS component provides highly specific detection through multiple reaction monitoring (MRM) lancashire.ac.uk. MRM involves selecting a precursor ion (molecular ion of this compound) and monitoring its characteristic fragment ions, significantly reducing background noise and enhancing detection limits for trace analysis chromatographyonline.comchromatographyonline.com.

GC-MS is suitable if this compound can be derivatized to increase its volatility and thermal stability. It is often used for the identification of unknown volatile components based on mass fragmentation patterns lancashire.ac.uk. For metabolic profiling, both LC-MS/MS and GC-MS can be used to identify and quantify this compound and its metabolites, providing insights into its biotransformation pathways in biological systems creative-proteomics.comnih.govfrontiersin.org. Untargeted metabolomics approaches using UHPLC-MS/MS have been successfully applied to analyze metabolic profiles in complex biological samples, identifying thousands of metabolites frontiersin.org.

Table 3: Illustrative LC-MS/MS Parameters for this compound Trace Analysis

ParameterTypical Range/SettingOptimization Consideration
LC Column C18 (e.g., 2.1 x 50 mm, 1.7 µm)Fast separation for high-throughput analysis.
Mobile Phase Water/Acetonitrile with 0.1% Formic AcidGradient elution optimized for this compound retention and separation from matrix.
Ionization Mode Electrospray Ionization (ESI) PositiveCommon for steroids; protonated molecular ion [M+H]+ expected.
MS/MS Transition 1 Precursor m/z -> Fragment 1 m/zMost abundant and specific transition for quantification.
MS/MS Transition 2 Precursor m/z -> Fragment 2 m/zSecondary transition for confirmation and increased confidence.
Collision Energy Optimized for each transitionEnsures efficient fragmentation and high signal intensity.
Dwell Time 50 - 100 ms per transitionAffects sensitivity and number of transitions monitored.
Source Temperature 300 - 350 °CEnsures efficient desolvation and ionization.

Isotope Dilution Mass Spectrometry for Absolute Quantification of this compound

Isotope Dilution Mass Spectrometry (IDMS) is regarded as a primary method for absolute quantification due to its high accuracy and precision, making it ideal for the definitive measurement of this compound in research applications osti.govup.ac.zaontosight.airsc.orgbritannica.com. The principle of IDMS involves adding a precisely known amount of an isotopically enriched analogue of this compound (a "spike") to the sample osti.govontosight.ai. This isotopically labeled this compound behaves identically to the endogenous this compound throughout the sample preparation and analysis, compensating for any matrix effects or analyte losses during the process up.ac.zaontosight.ai.

After equilibration of the spike with the naturally occurring this compound, the altered isotopic ratio of the mixture is measured by mass spectrometry osti.govrsc.org. By comparing the ion intensities of the natural this compound and its isotopically labeled counterpart, the absolute concentration of this compound in the original sample can be calculated with high confidence ontosight.ai. This method is particularly advantageous for trace analysis in complex biological matrices where conventional external calibration might be susceptible to matrix effects ontosight.aibritannica.com.

Table 4: Illustrative Isotope Dilution Mass Spectrometry Parameters for this compound Quantification

ParameterTypical Setting/ConsiderationAdvantages for this compound Quantification
Internal Standard Deuterated this compound (e.g., this compound-dX)Chemically identical, different mass, compensates for matrix effects.
Concentration of Spike Known, preciseEssential for accurate calculation of original analyte concentration.
Equilibration Time Sufficient for complete mixingEnsures homogeneous distribution of spike throughout the sample.
MS Mode Selected Ion Monitoring (SIM) or MRMMonitors specific ions for natural and labeled this compound.
Isotopic Ratio Measurement High-resolution MS or accurate quadrupole MSPrecise measurement of the ratio of natural to labeled this compound.

Spectrophotometric and Spectrofluorometric Assays for this compound Quantification in Research Assays

While chromatographic and mass spectrometric methods offer high specificity and sensitivity, spectrophotometric and spectrofluorometric assays can provide simpler, often higher-throughput alternatives for this compound quantification in certain research contexts, particularly for routine screening or when high specificity is not the primary concern.

Given this compound's chemical structure, which includes a ketone group and a double bond within its steroidal backbone, it possesses chromophores that absorb light in the ultraviolet (UV) region. Therefore, UV-Vis spectrophotometry can be employed for its quantification. This method relies on the Beer-Lambert law, where the absorbance of light at a specific wavelength is directly proportional to the concentration of this compound in solution. A calibration curve is generated using known concentrations of this compound, and the absorbance of unknown samples is then measured to determine their concentration who.int. This technique is generally rapid and cost-effective but can suffer from interference from other UV-absorbing compounds in complex matrices.

Spectrofluorometric assays could potentially be applied if this compound itself exhibits native fluorescence or if it can be derivatized to a fluorescent compound. While not explicitly indicated by its basic structure, some steroids or their derivatives can be fluorescent. If applicable, this method offers higher sensitivity than UV-Vis spectrophotometry due to the lower background signal. It involves exciting the molecule at one wavelength and measuring the emitted light at a longer wavelength. However, the applicability of spectrofluorometry for this compound would depend on its specific photophysical properties or the availability of suitable fluorescent derivatization reagents. Both spectrophotometric and spectrofluorometric methods are valuable for rapid quantification in research assays, especially for high-throughput screening, but their specificity is generally lower compared to MS-based techniques.

Table 5: Illustrative Spectrophotometric Parameters for this compound Quantification

ParameterTypical Setting/ConsiderationApplication/Limitation
Detection Principle UV-Vis AbsorbanceDirect quantification based on chromophores in this compound.
Wavelength (λmax) ~205-240 nmDetermined by this compound's specific UV absorption maximum.
Solvent UV-transparent (e.g., Methanol, Ethanol)Must not absorb at the measurement wavelength.
Calibration Curve 5-7 points, known concentrationsEstablishes linearity between absorbance and concentration.
Sample Preparation Simple dilution, filtrationLess complex than chromatographic methods, but matrix interference is a concern.
Interference Other UV-absorbing compoundsRequires relatively clean samples or specific extraction steps.

Development of High-Throughput Screening Assays for this compound and its Derivatives in Academic Research Settings

High-Throughput Screening (HTS) is a pivotal approach in modern drug discovery, widely adopted by both pharmaceutical industries and academic research institutions to rapidly assess the biological or biochemical activity of a vast number of compounds. mdpi.combmglabtech.com For compounds like this compound and its derivatives, HTS offers an efficient strategy to identify novel biological modulators or effectors against specific targets. mdpi.com

The development of HTS assays for this compound would typically involve several critical steps, emphasizing miniaturization, automation, and rapid readout capabilities. bmglabtech.comdomainex.co.uk Given this compound's reported biological activities, such as anticancer and antimicrobial properties, HTS assays could be designed as follows:

Target Identification and Validation: This initial phase involves identifying specific molecular targets (e.g., enzymes, receptors, or cellular pathways) that this compound or its derivatives are hypothesized to interact with, based on preliminary research or structural insights.

Assay Design and Development: Assays are meticulously developed to measure the compound's activity against the chosen target. For this compound, this could involve:

Biochemical Assays: These might measure the inhibition or activation of purified enzymes or protein-ligand binding, relevant to this compound's potential antimicrobial or hormonal activities. smolecule.comresearchgate.net

Cell-Based Assays: Given its anticancer properties, cell-based assays could evaluate this compound's impact on cell proliferation, viability, apoptosis, or specific signaling pathways in cancer cell lines. smolecule.comresearchgate.netnih.gov

Miniaturization and Automation: To achieve high throughput, assays are miniaturized to microliter volumes (e.g., 384- or 1536-well plates), enabling the automated testing of thousands to hundreds of thousands of compounds daily. mdpi.combmglabtech.comdomainex.co.uk Robotic liquid handling systems and plate readers are integral to this process, facilitating rapid sample preparation, reagent addition, incubation, and detection. bmglabtech.com

Compound Management and Library Screening: Academic research often leverages diverse compound libraries, including natural product collections like those from which this compound is derived, or synthetic derivatives. bmglabtech.comsickkids.ca These libraries are screened against the developed assays to identify "hits" – compounds exhibiting the desired biological activity.

Data Acquisition and Hit Identification: High-speed detection technologies (e.g., fluorescence, luminescence, absorbance) are used to quantify assay responses. bmglabtech.comdomainex.co.uk Initial "primary screens" identify potential hits, which then undergo more precise "secondary screening" to confirm activity and determine potency (e.g., IC50 values). mdpi.com

Academic institutions frequently utilize specialized core facilities that provide access to the expensive infrastructure and expertise required for HTS, making this powerful technology accessible for diverse research projects. bmglabtech.comsickkids.ca Public repositories like PubChem also serve as crucial platforms for sharing and accessing HTS assay data, facilitating broader research efforts. nih.gov

Table 1: Hypothetical High-Throughput Screening Results for this compound and Select Derivatives

CompoundTarget Pathway/EnzymeAssay TypeObserved Activity (IC50/EC50)Hit Status
This compoundCancer Cell Line ACell Viability15 µMHit
This compoundBacterial Enzyme XBiochemical2.5 µMHit
Derivative ACancer Cell Line ACell Viability8 µMPotent Hit
Derivative BBacterial Enzyme XBiochemical>100 µMInactive
Derivative CHormone Receptor YCell-based500 nMHit

Chemometric and Bioinformatic Approaches for this compound Data Analysis

The complex datasets generated from research on this compound, particularly from HTS and other advanced analytical methodologies, necessitate sophisticated data analysis techniques. Chemometrics and bioinformatics provide the mathematical, statistical, and computational frameworks to extract meaningful insights from these data.

Chemometric Approaches for this compound Data Analysis

Chemometrics involves the application of mathematical and statistical methods to chemical data, allowing for the analysis of complex datasets, identification of patterns and trends, and development of predictive models. numberanalytics.comresearchgate.net In the context of this compound research, chemometric approaches are invaluable for:

Data Preprocessing and Quality Improvement: Analytical data, such as spectroscopic (e.g., NMR, MS) or chromatographic profiles of this compound and its derivatives, often contain noise or variability. Chemometric techniques like standardization, normalization, and outlier detection are crucial for cleaning and preparing data for subsequent analysis, ensuring accuracy and reliability. numberanalytics.comeigenvector.comspectroscopyonline.com

Exploratory Data Analysis and Pattern Recognition:

Principal Component Analysis (PCA): PCA is a widely used chemometric tool for dimensionality reduction and visualizing patterns in high-dimensional data. numberanalytics.comeigenvector.com For this compound, PCA could be applied to spectroscopic data to identify structural similarities or differences among various derivatives, or to HTS results to group compounds based on their activity profiles. eigenvector.comspectroscopyonline.com It can also help detect outliers in synthesis batches or natural extracts. eigenvector.com

Cluster Analysis: This technique can group this compound derivatives based on their physicochemical properties or biological activities, revealing natural classifications within a compound library.

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR): Chemometric methods like Partial Least Squares (PLS) regression are fundamental for building predictive models. numberanalytics.comresearchgate.net For this compound, QSAR models could correlate structural descriptors of its derivatives with their observed biological activities (e.g., anticancer potency, antimicrobial efficacy from HTS data). This allows for the prediction of activity for newly synthesized or identified derivatives, guiding lead optimization efforts. researchgate.net

Table 2: Illustrative Chemometric Applications in this compound Research

Chemometric TechniqueApplication in this compound ResearchExpected Outcome
Principal Component Analysis (PCA)Analysis of NMR spectra of this compound derivativesIdentification of structural variations and purity assessment. eigenvector.comspectroscopyonline.com
Partial Least Squares (PLS) RegressionCorrelation of molecular descriptors with anticancer activityPredictive models for designing more potent this compound derivatives. numberanalytics.comresearchgate.net
Hierarchical ClusteringGrouping of this compound derivatives by antimicrobial spectrumIdentification of activity clusters for targeted development.

Bioinformatic Approaches for this compound Data Analysis

Bioinformatics applies computational tools and statistical methods to analyze large biological datasets, particularly those generated from high-throughput experiments. amazon.combioinformatics.org For this compound, bioinformatic approaches complement chemometrics by providing insights into its biological mechanisms and effects:

Analysis of High-Throughput Biological Data:

Genomic Data Analysis: If this compound's mechanism involves gene regulation, bioinformatics can analyze RNA sequencing (RNA-Seq) data to identify differentially expressed genes in cells treated with this compound. This can reveal the cellular pathways affected by the compound, providing insights into its anticancer or antimicrobial mechanisms. amazon.combioinformatics.orgdiag4zoo.fr

Proteomic Data Analysis: Mass spectrometry-based proteomics can identify proteins whose expression or modification levels are altered by this compound. Bioinformatic tools are then used to identify protein networks, pathways, and potential protein targets of this compound. bioinformatics.org

Pathway and Network Analysis: Once differentially expressed genes or proteins are identified, bioinformatics tools can map these to known biological pathways (e.g., KEGG, Reactome). This helps to understand how this compound perturbs cellular processes, providing a systems-level view of its biological effects.

Machine Learning in Biological Activity Prediction: Machine learning algorithms, such as support vector machines (SVMs) or neural networks, are increasingly used in bioinformatics to analyze high-throughput biological data. amazon.com For this compound, these could be employed to:

Classify compounds as active or inactive based on complex biological assay data. amazon.com

Predict the biological activity of novel this compound derivatives based on their gene expression profiles or other biological signatures. amazon.com

Identify molecular signatures (e.g., specific gene sets) associated with this compound's therapeutic effects or potential off-target activities. amazon.combioinformatics.org

Integration with Public Databases: Bioinformatics plays a crucial role in integrating this compound-related data with vast public biological databases (e.g., NCBI Gene, UniProt, ChEMBL). This allows for comparative analysis, identification of known biological targets, and leveraging existing knowledge to accelerate research.

The synergistic application of chemometric and bioinformatic methodologies is essential for a holistic understanding of this compound's chemical properties, its interactions with biological systems, and the rational design of more effective derivatives in academic research.

Computational and Theoretical Chemistry Approaches in Asterone Research

Molecular Docking and Dynamics Simulations for Asterone-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand), such as this compound, when bound to a larger molecule (receptor), typically a protein. This method aims to predict the binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor's binding site. Molecular dynamics (MD) simulations extend docking studies by simulating the time-dependent behavior of molecular systems, providing insights into the stability of ligand-receptor complexes and conformational changes over time.

While comprehensive, detailed molecular docking and dynamics simulations specifically centered on this compound (CID 162272) are not widely published in readily accessible literature, some studies allude to its investigation. For instance, in research concerning compounds isolated from Aster tataricus, "this compound" was mentioned in the context of molecular docking studies, revealing interactions with specific amino acid residues like His263 in a target protein. nih.gov This suggests that this compound, or closely related compounds sharing its name, has been subjected to such analyses to understand its binding mechanisms.

The application of molecular docking and dynamics to this compound would typically involve:

Target Identification: Identifying potential biological targets (e.g., enzymes, receptors) that this compound might interact with, based on its chemical structure and known biological activities of similar natural products.

Ligand and Receptor Preparation: Generating 3D structures of this compound and the target protein, including energy minimization and protonation states.

Docking Algorithms: Using algorithms (e.g., AutoDock, Glide) to sample various binding poses of this compound within the receptor's active site and score them based on predicted binding affinity.

Molecular Dynamics Simulations: Performing MD simulations on the most promising docked complexes to assess their stability, identify key dynamic interactions, and refine binding free energy calculations. This can reveal how this compound's interaction with a target might evolve over time, considering the flexibility of both the ligand and the protein. nih.gov

Such simulations can provide crucial information on the most probable binding modes, the strength of interactions, and the residues involved in binding, which are essential for understanding this compound's mechanism of action or for guiding further experimental validation.

Quantum Chemical Calculations for Electronic Structure and Reactivity of this compound

Quantum chemical (QC) calculations apply the principles of quantum mechanics to study the electronic structure, properties, and reactivity of molecules. These calculations provide a deeper understanding of this compound's intrinsic molecular characteristics, which are fundamental to its chemical behavior and biological activity.

For this compound, QC calculations can determine:

Electronic Structure: This includes molecular orbitals (e.g., HOMO, LUMO), charge distribution, and electrostatic potential maps. These properties are critical for understanding how this compound might engage in electron transfer, nucleophilic or electrophilic reactions, and non-covalent interactions. nih.gov

Geometric Parameters: Optimized 3D structures, bond lengths, bond angles, and dihedral angles, providing a precise representation of this compound's conformation. aspbs.com

Spectroscopic Properties: Prediction of NMR, IR, and UV-Vis spectra, which can aid in the experimental characterization and identification of this compound. nih.gov

Reactivity Descriptors: Calculation of parameters like ionization potential, electron affinity, and chemical hardness/softness, which offer insights into this compound's likely reaction pathways and stability. nih.gov For instance, the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can indicate a molecule's reactivity. aspbs.com

Thermodynamic Properties: Determination of electronic energy, enthalpy, and Gibbs free energy, which are important for understanding reaction energetics. nih.gov

While specific detailed quantum chemical studies focusing solely on this compound's electronic structure and reactivity are not extensively documented in general searches, the use of "computational calculations" for determining the absolute configurations of natural products, including those mentioned alongside "this compound," is a common practice in phytochemistry. nih.gov This suggests that basic quantum chemical methods, such as Density Functional Theory (DFT) or ab initio methods, would be employed to elucidate this compound's structure and properties. These calculations are essential for accurately describing the molecule's behavior at an atomic level. mdpi.commeilerlab.org

In Silico Prediction of this compound's Biological Activities and Interaction Networks in Research Models

In silico prediction of biological activities leverages computational tools to forecast a compound's potential effects and its interactions within complex biological systems. This approach is invaluable for prioritizing compounds for experimental testing and for understanding the broader impact of a molecule like this compound.

For this compound, in silico predictions would typically involve:

Target Prediction: Using databases and algorithms to identify potential protein targets for this compound based on its structural similarity to known active compounds or through reverse docking.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: Predicting pharmacokinetic properties crucial for drug-likeness and safety. This involves assessing factors like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicities. While specific ADMET data for this compound is not readily available, such predictions are standard for natural product research. nih.gov

Biological Activity Prediction: Employing Quantitative Structure-Activity Relationship (QSAR) models or machine learning algorithms trained on large datasets of known compounds to predict various biological activities (e.g., anti-inflammatory, antioxidant, antimicrobial). nih.govchemrxiv.org

Interaction Network Analysis: Constructing molecular interaction networks to visualize and analyze how this compound might modulate cellular pathways. This involves integrating predicted target interactions with known protein-protein interaction databases to understand the compound's potential impact on biological systems. Tools like Cytoscape can be used for visualizing such networks. nih.govnih.gov This can highlight key pathways involved in specific biological processes and identify potential drug targets. nih.gov

These in silico predictions can accelerate the research process by narrowing down the vast chemical space to focus on this compound's most promising biological effects and the mechanisms underlying them.

Cheminformatics and Machine Learning Approaches for this compound Library Design and Virtual Screening

Cheminformatics and machine learning (ML) are powerful tools for managing, analyzing, and extracting insights from chemical data. When applied to this compound, these approaches can facilitate the design of novel this compound derivatives and enable efficient virtual screening campaigns.

Key applications include:

Chemical Space Exploration: Analyzing this compound's scaffold to identify chemically diverse but structurally related compounds that could be synthesized or sourced. Cheminformatics tools can help enumerate possible derivatives and explore the chemical space around this compound.

This compound Library Design: Utilizing computational methods to design focused libraries of this compound analogues with optimized properties. This involves identifying key structural features of this compound responsible for desired activities and systematically modifying them.

Virtual Screening (VS): Rapidly screening large databases of compounds (including this compound and its potential analogues) against specific biological targets in silico. VS methods, including ligand-based and structure-based approaches, aim to identify compounds with a high likelihood of binding to a target. chemrxiv.orgbgu.ac.ilmdpi.com

Ligand-based VS: Uses information about known active compounds (e.g., this compound's structure) to identify new actives, often through similarity searching or QSAR models. chemrxiv.org

Structure-based VS: Relies on the 3D structure of the target protein (as discussed in molecular docking) to identify compounds that fit well into the binding site.

Machine Learning in VS: ML algorithms (e.g., Artificial Neural Networks, Support Vector Machines, Random Forests) are increasingly integrated into virtual screening workflows to build predictive models from chemical descriptors and biological activity data. nih.govchemrxiv.org These models can predict the activity of new compounds, significantly improving the efficiency and accuracy of screening large chemical libraries. chemrxiv.org Deep learning methods, in particular, have shown significant improvements in enrichment rates for virtual screening. bgu.ac.il

These cheminformatics and machine learning approaches can dramatically accelerate the discovery of new this compound-based compounds with enhanced or novel biological activities.

Development of Predictive Models for this compound's Biological Responses in Research Systems

The development of predictive models for this compound's biological responses involves creating computational frameworks that can forecast how this compound will behave in various research systems, from cellular assays to in vivo models. These models are built upon integrated computational and experimental data.

This section focuses on:

Quantitative Structure-Activity Relationship (QSAR) Models: Building mathematical models that correlate this compound's chemical structure (represented by molecular descriptors) with its observed biological activities. QSAR models allow for the prediction of activity for new, untested this compound derivatives. chemrxiv.org

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing models to predict this compound's absorption, distribution, metabolism, and excretion (pharmacokinetics) and its concentration-dependent effects on biological systems (pharmacodynamics). These models are crucial for understanding the time course of this compound's action and its effective concentrations.

Systems Biology Models: Integrating this compound's predicted interactions with broader biological networks to simulate its effects on complex cellular processes or disease pathways. This can involve network pharmacology approaches to identify multi-target effects. nih.gov

Machine Learning for Response Prediction: Employing advanced ML techniques to build highly accurate predictive models for complex biological responses, such as efficacy in specific disease models or the modulation of particular biomarkers. These models can learn from large datasets of experimental observations and identify subtle patterns that traditional methods might miss.

The ultimate goal of these predictive models is to provide a robust in silico framework for understanding this compound's biological potential, guiding experimental design, and potentially accelerating its translation from research to application.

Pre Clinical and in Vitro Research Applications of Asterone As a Chemical Probe

Asterone as a Tool for Probing Fundamental Biological Processes

Chemical probes are widely employed to interrogate fundamental biological processes, allowing researchers to understand the functions of specific proteins and their roles within living cells icr.ac.uk. These probes offer advantages over traditional genetic approaches, particularly for studying multifunctional proteins, protein complexes, or protein families febs.org. They can be applied to biological systems in a defined manner concerning concentration, time of onset, and duration of exposure febs.org.

Evaluation of this compound in Specific In Vitro and Ex Vivo Disease Models (e.g., cellular models of neurodegeneration, infection, or oncology)

In vitro and ex vivo disease models are indispensable for studying disease mechanisms and evaluating potential therapeutic compounds. These models include 2D monolayer cultures, 3D organoids, organ-on-chips, and bioengineered 3D tissue models, which aim to recapitulate the cellular diversity, structural organization, and functional properties of native human tissues mdpi.comfrontiersin.orgnih.gov. Such models are used across various disease areas, including neurodegeneration, infection, and oncology, to investigate pathogen effects, neuroinflammation, and to identify therapeutic targets mdpi.comfrontiersin.orgpasteur.fr.

While Aster tataricus, a plant from which this compound has been isolated, has been reported to possess various pharmacological activities, including anti-tumor, anti-inflammatory, and anti-bacterial effects nih.gov, specific detailed studies evaluating isolated this compound as a chemical probe in defined in vitro or ex vivo cellular models of neurodegeneration, infection, or oncology are not widely reported in the provided information. Research on Aster tataricus extracts suggests potential biological relevance, but direct evidence of this compound's application as a chemical probe in these specific disease models is limited.

Utilization of this compound in Phenotypic Screening Campaigns for Novel Research Target Identification

Phenotypic screening involves observing changes in biological function triggered by small molecules, often in a target-agnostic manner, to identify compounds that affect pathophysiology biocompare.compharmafeatures.com. This approach is crucial for novel research target identification, especially when the underlying disease mechanism is not fully understood pharmafeatures.com. High-content imaging and various assay platforms are integrated to enable large-scale, automated screening biocompare.comdiscoveryontarget.com.

Although phenotypic screening is a powerful strategy in drug discovery, and has led to the identification of important therapies pharmafeatures.com, specific instances or detailed findings regarding the utilization of this compound in phenotypic screening campaigns for novel research target identification are not detailed in the provided search results.

Development of this compound-Based Chemical Tools for Live-Cell Imaging and Target Engagement Studies

Live-cell imaging and target engagement studies are critical for understanding the kinetics and dynamics of drug action, allowing for direct visualization and quantification of small molecule interactions with their intended protein targets within living cells and whole organisms nih.govnih.gov. Techniques such as fluorescence anisotropy imaging and cellular thermal shift assay (CETSA) are employed to measure target engagement without modifying the protein target or the small molecule nih.govnih.gov. These methods provide subcellular resolution and real-time analysis of target abundance and binding affinities nih.govcellarisbio.com.

There is no specific information available in the provided search results detailing the development or application of this compound-based chemical tools for live-cell imaging or target engagement studies.

Investigation of this compound's Effects on Organismal Physiology in Non-Human Model Organisms (e.g., C. elegans, Drosophila, zebrafish)

Non-human model organisms such as Caenorhabditis elegans (C. elegans), Drosophila melanogaster (fruit fly), and zebrafish are widely used in biomedical research due to their genetic amenability, short lifespans, high fecundity, and suitability for high-throughput screenings nih.govmdpi.comzeclinics.com. These models are valuable for studying fundamental biological processes, genetic disorders, neurodevelopment, and various disease phenotypes, including neurodegenerative diseases nih.govmdpi.comembopress.orgnih.gov. Their transparency (e.g., C. elegans and zebrafish embryos) allows for real-time cellular observations and in vivo imaging mdpi.comzeclinics.com.

Despite the extensive use of these model organisms in research, specific investigations into this compound's effects on their organismal physiology are not detailed in the provided search results.

Future Directions and Emerging Research Avenues for Asterone

Integration of Asterone Research with Systems Biology and Multi-Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of this compound research with systems biology and multi-omics technologies represents a crucial future direction for a holistic understanding of its mechanisms of action and biological impact. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide comprehensive datasets that reveal intricate biological processes and interactions. bioscipublisher.comnih.gov By simultaneously analyzing these diverse molecular layers, researchers can gain deeper insights into how this compound influences cellular pathways, gene expression, protein function, and metabolic profiles. bioscipublisher.comnih.gov

This integrative strategy allows for the construction of systems biology models that capture the dynamic interplay between various biological processes, moving beyond reductionist views of individual molecular layers. nih.govfrontiersin.org For instance, correlating this compound's presence or effects with changes in genomic sequences, RNA expression (transcriptomics), protein abundance (proteomics), and metabolite concentrations (metabolomics) can elucidate its precise molecular targets and downstream biological consequences. bioscipublisher.com Advanced computational tools, including machine learning algorithms, are essential for processing and interpreting these complex multi-omics datasets, enabling tasks such as dimension reduction, clustering, and the inference of biological networks. bioscipublisher.comscilifelab.se Such integration can facilitate the identification of novel biomarkers related to this compound's activity or potential therapeutic applications, and help in understanding its impact on complex biological systems. bioscipublisher.comscilifelab.se

Exploration of Novel Bioactive this compound Derivatives through Synthetic Biology and Directed Evolution

The exploration of novel bioactive this compound derivatives through synthetic biology and directed evolution holds significant promise for developing compounds with enhanced or tailored biological activities. This compound's steroidal structure allows for various chemical modifications, such as oxidation, reduction, and hydrolysis, to yield different derivatives with altered biological activity and interaction profiles. smolecule.com Synthetic biology, which involves the design and construction of new biological systems, offers a powerful framework for engineering microorganisms or cellular factories to produce this compound or its derivatives. numberanalytics.comnih.gov

Directed evolution, a key technology within synthetic biology, provides a systematic approach to create biomolecules with desired properties through iterative cycles of mutation, selection, and amplification. numberanalytics.comnih.govosti.gov This methodology can be applied to biosynthetic pathways involved in this compound production or modification, allowing for the generation of diverse libraries of this compound analogs. Subsequent high-throughput screening of these libraries can identify derivatives with improved potency, selectivity, or novel bioactivities, such as enhanced anticancer or antimicrobial properties. numberanalytics.commdpi.com The integration of machine learning algorithms with directed evolution can further accelerate this process by predicting the fitness of new variants, identifying optimal mutation sites, and designing more effective libraries, thereby intelligently navigating the vast chemical space of potential this compound derivatives. numberanalytics.com This approach could overcome challenges related to the scalability and sustainable sourcing of naturally occurring asterosaponins and their aglycones like this compound. mdpi.com

Advancements in Methodologies for this compound Research (e.g., novel analytical techniques, advanced synthetic strategies, high-throughput platforms)

Advancements in research methodologies are critical for pushing the boundaries of this compound science.

Novel Analytical Techniques : The precise characterization and quantification of this compound and its metabolites in complex biological matrices require sophisticated analytical techniques. While general analytical methods are used for chemical characterization, future advancements may include more sensitive and specific spectroscopic methods (e.g., advanced NMR, high-resolution mass spectrometry) and chromatographic techniques (e.g., UHPLC-MS/MS) for detailed structural elucidation and quantitative analysis of trace amounts in biological samples. Techniques for predicting collision cross-section values can also aid in identification and characterization. uni.lu

Advanced Synthetic Strategies : The efficient and selective synthesis of this compound and its diverse derivatives is paramount for comprehensive biological evaluation and potential development. Advanced synthetic strategies, such as retrosynthetic analysis, allow chemists to systematically plan complex organic syntheses by breaking down target molecules into simpler, readily available precursors. unizar.esprinceton.eduelsevier.com The development of novel catalytic reactions, stereoselective synthesis methods, and flow chemistry approaches could enable more sustainable and scalable production of this compound and its analogs, overcoming limitations of traditional multi-step synthesis. unizar.essteeronresearch.com

High-Throughput Platforms : The screening of large libraries of this compound derivatives for biological activity necessitates the development and application of high-throughput screening (HTS) platforms. These platforms enable rapid assessment of compound effects on various cellular targets or disease models, significantly accelerating the discovery of new bioactive molecules. nih.govosti.gov Automation and miniaturization, coupled with advanced data analysis, will be crucial for efficiently processing the vast amounts of data generated from such screens.

Collaborative and Interdisciplinary Research Opportunities in this compound Science

Collaborative and interdisciplinary research is increasingly vital for addressing complex scientific challenges, including those related to this compound. mdpi.cominformingscience.orgresearchgate.net Future research in this compound science will benefit significantly from integrating expertise across various disciplines. For instance, chemists specializing in steroid synthesis can collaborate with biologists studying marine natural products, pharmacologists investigating drug mechanisms, and computational scientists developing predictive models. mdpi.comresearchgate.net

These collaborations foster the exchange of diverse ideas and methodologies, leading to novel perspectives and innovative solutions that might not emerge from single-discipline approaches. mdpi.comresearchgate.net Interdisciplinary teams can tackle complex problems such as elucidating the full biosynthetic pathway of this compound in marine organisms, understanding its precise interactions with biological systems at a systems level, and designing next-generation derivatives with improved efficacy and specificity. While such collaborations can be challenging due to differing terminologies and research paradigms, they ultimately create more stimulating and productive research environments. mdpi.com Institutional support, including funding mechanisms that incentivize cross-disciplinary projects and platforms for knowledge transfer, will be essential to maximize the impact of collaborative this compound research. researchgate.netnih.gov

Q & A

How can researchers formulate a focused research question to investigate Asterone’s mechanism of action?

  • Methodological Answer : A robust research question should integrate theoretical frameworks (e.g., molecular pathways or biochemical interactions) and address gaps in existing literature. For example: "How does this compound modulate [specific pathway/enzyme] in [cell type/organism], and how does this interaction differ under [specific experimental conditions]?" Ensure the question requires synthesis of multiple data types (e.g., kinetic assays, structural analysis) and avoids binary answers . Preliminary literature reviews should prioritize peer-reviewed studies over unreviewed databases (e.g., exclude ) .

Q. What experimental design principles are critical for initial this compound studies?

  • Methodological Answer :
  • Variables : Define independent (e.g., this compound concentration, exposure time) and dependent variables (e.g., gene expression, metabolic output). Use factorial designs to test interactions between variables .
  • Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and biological replicates (n ≥ 3) to account for variability .
  • Reproducibility : Document protocols in detail (e.g., solvent preparation, temperature gradients) and deposit raw data in repositories like Zenodo .

Q. Example Table: Experimental Variables

Independent VariableDependent VariableControl Group
This compound (0–100 µM)Apoptosis markersDMSO vehicle
pH (5.0–7.4)Enzyme activityBuffer-only

Q. How should researchers validate this compound’s purity and structural identity?

  • Methodological Answer :
  • Spectroscopic Analysis : Combine NMR (¹H, ¹³C), HPLC, and mass spectrometry to confirm molecular structure. Compare retention times and spectral peaks to reference standards .
  • Purity Criteria : Report purity ≥95% (via HPLC) and quantify impurities using area-under-the-curve (AUC) analysis .

Advanced Research Questions

Q. How can conflicting data on this compound’s dose-dependent effects be resolved?

  • Methodological Answer :
  • Statistical Reconciliation : Apply mixed-effects models to account for batch variability or instrument calibration differences. Use meta-analysis tools (e.g., RevMan) to pool datasets and assess heterogeneity .
  • Mechanistic Studies : Conduct isothermal titration calorimetry (ITC) to quantify binding affinities across doses, or use CRISPR-edited cell lines to isolate target pathways .

Q. What strategies optimize this compound’s stability in long-term in vivo studies?

  • Methodological Answer :
  • Formulation Testing : Compare pharmacokinetic profiles of this compound in aqueous vs. lipid-based carriers (e.g., liposomes). Monitor degradation via LC-MS at intervals (e.g., 0, 24, 72 hours) .
  • Environmental Controls : Use inert atmospheres (e.g., argon) during storage and validate temperature/humidity conditions with stability chambers .

Q. How do researchers analyze multi-variable interactions affecting this compound’s efficacy?

  • Methodological Answer :
  • Factorial Design : Implement a 2^k design (e.g., 2 variables at 2 levels) to test interactions between variables like pH, temperature, and co-administered compounds. Analyze results using ANOVA with post-hoc Tukey tests .
  • Computational Modeling : Apply partial least squares regression (PLSR) to identify dominant variables or build predictive QSAR models .

Data Presentation and Reproducibility

Q. What are best practices for presenting this compound-related data in publications?

  • Methodological Answer :
  • Figures : Use line graphs for dose-response curves (error bars = SEM) and heatmaps for omics data. Avoid redundant tables; place raw datasets in supplementary materials .
  • Reproducibility Checklist : Include step-by-step protocols, instrument calibration records, and reagent lot numbers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.